molecular formula C11H12N2O3 B2637642 1-Anilino-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-94-2

1-Anilino-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2637642
CAS No.: 39629-94-2
M. Wt: 220.228
InChI Key: NSXPYZNMDMQHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Anilino-5-oxopyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine core substituted with a ketone group at position 5, a carboxylic acid group at position 3, and an anilino (phenylamino) moiety at position 1. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via the carboxylic acid and aromatic interactions via the anilino group. The compound’s structural features make it a candidate for biological activity studies, particularly in drug discovery targeting oxidative stress or microbial infections.

Properties

IUPAC Name

1-anilino-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-6-8(11(15)16)7-13(10)12-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXPYZNMDMQHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-anilino-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-Anilino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

1-Anilino-5-oxopyrrolidine-3-carboxylic acid serves as a vital intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their analgesic and anti-inflammatory properties. Research indicates that modifications to the compound can enhance its therapeutic effects:

  • Case Study : A study demonstrated the synthesis of novel 5-oxopyrrolidine derivatives that exhibited improved anti-inflammatory activity. These compounds were designed to target specific biological pathways involved in inflammation, showcasing the compound's versatility in drug design .

Biochemical Research

The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding. Its role in understanding drug interactions is crucial for developing new therapeutic agents:

  • Example : Research has shown that derivatives of this compound can act as antagonists for specific receptors, providing insights into their potential use in treating metabolic disorders such as obesity and diabetes .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to create a wide range of derivatives with tailored properties:

  • Synthesis Method : The compound can be synthesized through the cyclization of 2-methylenesuccinic acid with aniline derivatives under controlled conditions, yielding high-purity products suitable for further functionalization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. These compounds have shown promising results against various cancer cell lines:

Table 1: Anticancer Activity of 1-Anilino Derivatives

CompoundIC50 (µM)Target Cell Line
Compound A15.2A549 (lung adenocarcinoma)
Compound B10.5A549
Compound C12.3A549

These findings indicate that certain modifications to the base structure can significantly enhance anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multidrug-resistant pathogens, revealing its potential as a novel antimicrobial agent:

Table 2: Antimicrobial Activity Against Gram-positive Pathogens

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
Compound D8 µg/mLStaphylococcus aureus
Compound E16 µg/mLKlebsiella pneumoniae
Compound F4 µg/mLMRSA

The results suggest that certain derivatives possess significant antibacterial activity, making them candidates for further development in combating antibiotic resistance .

Material Science and Cosmetic Formulations

Beyond pharmaceuticals, this compound finds applications in material science for developing polymers with enhanced properties. Additionally, it is used in cosmetic formulations due to its potential skin benefits, contributing to products aimed at improving skin texture and appearance .

Mechanism of Action

The mechanism of action of 1-anilino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are heavily influenced by substituents on the phenyl ring or pyrrolidine core. Key analogues include:

Compound Name Substituents Key Features
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Aminophenyl at position 1 Electron-donating NH₂ group enhances solubility; mp = 209–210°C
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Carboxyphenyl at position 1 Additional carboxylic acid increases polarity; mp = 290°C (decomp.)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH on phenyl ring Electron-withdrawing Cl and H-bond donor OH enhance antioxidant activity
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-diCl, 2-OH on phenyl ring Increased halogenation improves antimicrobial potency
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Fluorophenyl at position 1 Fluorine’s electronegativity may improve metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity by stabilizing charge interactions in target binding pockets .
  • Hydroxyl groups (e.g., 2-OH) contribute to antioxidant activity via radical scavenging .
  • Carboxylic acid substituents (e.g., 4-carboxyphenyl) increase polarity, affecting solubility and crystallinity .

Activity Trends :

  • Antioxidant activity : Correlates with electron-donating groups (e.g., OH) and planar aromatic systems .
  • Antimicrobial activity : Enhanced by halogenation (Cl, F) and heterocyclic appendages .
Physicochemical Properties
Property 1-Anilino Derivative (Hypothetical) 1-(4-Aminophenyl) 1-(2-Fluorophenyl)
Melting Point (°C) ~200–220 (estimated) 209–210 Not reported
Solubility Moderate in polar solvents High in aqueous base Low in water
pKa ~4.5 (carboxylic acid) 4.51 ± 0.20 Similar to parent

Insights :

  • Melting points rise with increased hydrogen-bonding capacity (e.g., NH₂ or COOH groups) .
  • Fluorinated derivatives exhibit lower solubility but improved lipophilicity for CNS targeting .

Biological Activity

1-Anilino-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 39629-94-2) is a compound with significant biological activity, primarily noted for its interactions with various biochemical pathways and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol

This compound interacts with several biological targets:

  • GABA Receptors : Potential GABA receptor antagonism may influence neurotransmission pathways, affecting mood and anxiety disorders.
  • Histamine-N-Methyl Transferase : Inhibition of this enzyme suggests a role in modulating histamine levels, impacting allergic responses and gastric functions.
  • Benzodiazepine Receptors : Its interaction here may lead to anxiolytic effects, similar to traditional benzodiazepines but with potentially fewer side effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against A549 human lung adenocarcinoma cells using MTT assays.
  • Results : Certain derivatives demonstrated significant cytotoxicity, reducing cell viability effectively compared to standard treatments like cisplatin. Compounds with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Target Pathogens : It has shown efficacy against multidrug-resistant strains of Staphylococcus aureus.
  • Mechanism : The structure-dependent nature of the compounds suggests that specific substitutions enhance their antimicrobial effectiveness .

Study on Anticancer Activity

In a study evaluating various derivatives of this compound, compounds were tested for their ability to suppress A549 cell viability. The study found:

  • Compound Variability : The presence of specific substituents significantly influenced anticancer activity, with some derivatives achieving over 70% reduction in cell viability at optimal concentrations .

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of modified derivatives against resistant bacterial strains. The findings indicated:

  • Efficacy : Certain compounds exhibited potent activity against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/PathogensKey Findings
AnticancerA549 (lung cancer)Significant cytotoxicity; structure-dependent
AntimicrobialStaphylococcus aureusEffective against multidrug-resistant strains
Enzyme InhibitionGABA, Histamine-N-Methyl TransferasePotential anxiolytic effects; modulation of neurotransmission

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Anilino-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-methylenesuccinic acid with aromatic amines (e.g., aniline derivatives) under reflux conditions. A five-step approach starting from itaconic acid has been reported, involving sequential functionalization and parallel amidation to generate structurally diverse analogs . Key steps include:

Conversion of itaconic acid to substituted pyrrolidinones.

Cyclization with amines to introduce the 1-anilino group.

Parallel amidation or esterification to modify the carboxylic acid moiety.

  • Critical Parameters : Reaction temperature, solvent choice (e.g., ethanol or DMF), and amine nucleophilicity influence yield and regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry and substituent orientation, particularly distinguishing between 3- and 4-carboxylic acid isomers .
  • HPLC-MS : Validates purity and monitors reaction progress, especially for intermediates prone to racemization.
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers evaluate the in vitro biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Analgesic Activity : Tail-flick or hot-plate tests in rodent models, comparing latency periods between treated and control groups .
  • Antihypoxic Effects : Oxygen deprivation models (e.g., hypobaric chambers) to assess survival rates.
  • Dose-Response Curves : IC50_{50}/EC50_{50} values should be calculated using nonlinear regression analysis.

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying analgesic potency across analogs) be systematically addressed?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Aromatic vs. Aliphatic Substituents : 1-Aryl derivatives (e.g., phenyl or pyridyl) exhibit stronger analgesic activity than aliphatic analogs due to enhanced π-π interactions with target receptors .
  • Resolution Strategy :

Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements.

Validate hypotheses via targeted synthesis of analogs with controlled substituent variations.

Q. What diastereoselective methods are available for synthesizing stereochemically pure 5-oxopyrrolidine derivatives?

  • Methodological Answer : A reported approach involves:

  • Chiral Auxiliaries : Use of (R)- or (S)-benzyl groups to induce asymmetry during cyclization .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed amination or organocatalytic protocols to control stereochemistry at the 3-carboxylic acid position.
  • Key Optimization : Solvent polarity (e.g., THF vs. toluene) and temperature gradients improve diastereomeric excess (d.e.) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl oxygen) and hydrophobic pockets using docking studies.
  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions. For example, reducing logP values via hydrophilic substituents (e.g., -OH or -NH2_2) may enhance solubility .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine core?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct amidation/esterification below 0°C to minimize epimerization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis .

Data Contradiction Analysis

Q. Why do some 1-substituted analogs show reduced antihypoxic activity despite structural similarity?

  • Resolution Framework :

Metabolic Stability : Bulky substituents (e.g., adamantyl) may impede cellular uptake. Assess via Caco-2 permeability assays.

Off-Target Effects : Screen against related receptors (e.g., NMDA or GABAA_A) using radioligand binding assays.

Redox Activity : Electron-withdrawing groups (e.g., -NO2_2) could paradoxically increase oxidative stress, countering antihypoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.